molecular formula C17H26N2O4S B2424231 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate CAS No. 1485726-59-7

1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate

Cat. No.: B2424231
CAS No.: 1485726-59-7
M. Wt: 354.47
InChI Key: ZVRKHAPKRSUHKT-UHFFFAOYSA-N
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Description

1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate is a complex organic compound with the molecular formula C17H26N2O4S and a molecular weight of 354.47 g/mol . This compound is characterized by the presence of an adamantane moiety, which is known for its stability and unique structural properties. The compound is often used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

dimethyl 2-(1-adamantylcarbamothioylamino)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-22-14(20)6-13(15(21)23-2)18-16(24)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h10-13H,3-9H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRKHAPKRSUHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=S)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate involves multiple steps. One common synthetic route includes the reaction of dimethyl succinate with adamantanecarboxylic acid derivatives under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to bind to hydrophobic pockets in proteins, influencing their activity. This binding can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar compounds to 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate include:

    1-Adamantanecarboxylic acid: Known for its use in synthesizing adamantane derivatives.

    Dimethyl succinate: A precursor in the synthesis of various esters and amides.

    Adamantane: The parent hydrocarbon, widely used in medicinal chemistry and materials science. The uniqueness of this compound lies in its combination of the adamantane moiety with a carbamothioyl group, providing distinct chemical and biological properties.

Biological Activity

1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate (CAS Number: 1485726-59-7) is a compound that has garnered attention due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H26N2O4SC_{17}H_{26}N_{2}O_{4}S and a molecular weight of 354.5 g/mol. The compound features an adamantane moiety, which is known for its unique three-dimensional structure, potentially influencing its biological activity.

PropertyValue
CAS Number1485726-59-7
Molecular FormulaC₁₇H₂₆N₂O₄S
Molecular Weight354.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular processes, similar to other compounds with thioamide functionalities.

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, studies on thiazole derivatives have shown that modifications in the thioamide group can enhance antimicrobial efficacy . Although specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential effectiveness against various pathogens.

Study 1: Synthesis and Evaluation

A study focused on synthesizing analogues of thiazole derivatives highlighted the importance of the thioamide group in biological activity. The synthesized compounds were evaluated for their antimicrobial properties, revealing that structural modifications significantly influenced their efficacy against bacterial strains . This suggests that this compound may also possess similar properties worth investigating.

Study 2: Structure-Activity Relationship

A comprehensive analysis of DNA gyrase inhibitors revealed that structural components significantly affect their biological activity. The presence of specific functional groups can enhance or inhibit the interaction with target enzymes . This insight underscores the necessity for further exploration of the structure-activity relationship (SAR) of this compound.

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